molecular formula C13H17ClF3NO B2476865 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride CAS No. 1798746-75-4

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride

Cat. No.: B2476865
CAS No.: 1798746-75-4
M. Wt: 295.73
InChI Key: XXONZHYRNPJSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction between 2-(trifluoromethyl)benzyl chloride and piperidin-4-ol is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Industrial Production: On an industrial scale, the production process may involve optimization of reaction conditions, use of catalysts, and large-scale purification methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.

    Major Products:

Scientific Research Applications

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidine and 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one share structural similarities but differ in functional groups and properties.

    Uniqueness: The presence of the hydroxyl group in this compound distinguishes it from its analogs, potentially leading to different reactivity and applications.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXONZHYRNPJSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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